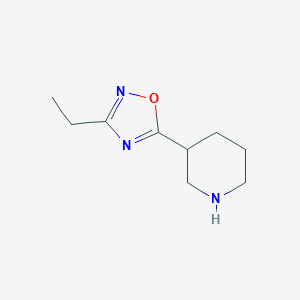

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-piperidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIODYOSZOJCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601012 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139269-06-0 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Ethyl 1,2,4 Oxadiazol 5 Yl Piperidine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, readily available starting materials. For 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, this analysis focuses on the strategic disconnection of its two key heterocyclic components: the 1,2,4-oxadiazole (B8745197) ring and the piperidine (B6355638) ring.

Disconnection Strategies for Oxadiazole Moiety

The 1,2,4-oxadiazole ring offers several points for logical disconnection. The most prevalent and versatile strategy for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. mdpi.comnih.gov This approach can be classified as a [4+1] heterocyclization, where four atoms of the ring system originate from an amidoxime and one carbon atom comes from a carboxylic acid derivative. chim.it

Applying this to the target molecule, the primary disconnection breaks the C5-N4 and C2-O1 bonds. This leads to two main retrosynthetic pathways depending on which precursor carries which substituent.

Pathway A: This involves disconnecting the C(5)-C(piperidine) bond and the internal N-O bond of the oxadiazole. This is the most common approach. The synthons generated are a piperidine-3-carbonyl cation and an N-acyl-amidoxime anion equivalent. These correspond to practical synthetic reagents: a piperidine-3-carboxylic acid derivative (such as an ester or acyl chloride) and propanamidoxime (ethyl-amidoxime). The propanamidoxime, in turn, can be synthesized from propanenitrile and hydroxylamine (B1172632). nih.gov

Pathway B: An alternative disconnection breaks the bond between the C3-ethyl group and the oxadiazole ring. This would lead to a piperidine-3-carboxyamidoxime and an ethyl-containing acylating agent like propionyl chloride.

The choice between these pathways often depends on the availability and reactivity of the starting materials. Pathway A is generally favored due to the accessibility of various piperidine-3-carboxylic acid derivatives and the straightforward synthesis of the required alkyl amidoxime.

Disconnection Strategies for Piperidine Ring

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, can be approached through several disconnection strategies. nih.govresearchgate.net The functionalization of a pre-existing piperidine ring is one route, but constructing the ring itself offers greater flexibility. researchgate.net

Key disconnection strategies for the piperidine moiety include:

Hydrogenation of a Pyridine (B92270) Precursor: One of the most common and direct methods is the reduction of a corresponding substituted pyridine. nih.govresearchgate.net In a retrosynthetic sense, the C-H bonds added during hydrogenation are disconnected, revealing 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine as the immediate precursor. This strategy leverages the vast chemistry available for functionalizing the pyridine ring before the final reduction step.

Intramolecular Cyclization: This approach involves disconnecting one C-N or C-C bond within the piperidine ring, unravelling it into a linear acyclic precursor. nih.gov For instance, a disconnection of the N1-C2 bond could lead back to a 5-amino-aldehyde or a related bifunctional molecule that can be cyclized via reactions like reductive amination. Radical-mediated cyclizations of linear amino-aldehydes also represent a viable pathway. nih.gov

Intermolecular Cyclization (Annulation): This strategy involves disconnecting two or more bonds, breaking the ring into multiple components. nih.gov A classic example is the Petrenko-Kritschenko piperidone synthesis, which constructs a 4-piperidone (B1582916) ring by condensing two equivalents of an aldehyde with an amine and a β-ketoester. dtic.mil This piperidone can then be further functionalized and reduced to the desired piperidine.

Strategic Integration of the Ethyl Substituent

The ethyl group is positioned at the C3 carbon of the 1,2,4-oxadiazole ring. Its introduction is intrinsically linked to the disconnection strategy chosen for the oxadiazole core.

Following the most common retrosynthetic route (Pathway A from section 2.1.1), the ethyl group originates from the amidoxime precursor. The required starting material is propanamidoxime . This is typically prepared through the reaction of propanenitrile with hydroxylamine , a reliable and well-established transformation. nih.gov This approach isolates the introduction of the C3 substituent to a simple, early-stage starting material.

Alternatively, if a less common disconnection were pursued where the piperidine moiety is in the form of an amidoxime, the ethyl group would be introduced via an acylating agent derived from propionic acid , such as propionyl chloride or ethyl propionate .

Modern Synthetic Approaches to the 1,2,4-Oxadiazole Core

Amidoxime-Ester Cyclization Routes

The reaction of amidoximes with esters is a cornerstone of 1,2,4-oxadiazole synthesis. psu.edu This method has been refined to proceed under various conditions, from high-temperature reflux to room temperature reactions, often facilitated by strong bases or microwave irradiation. nih.govnih.gov A significant advancement is the development of one-pot procedures that occur at room temperature in superbase media like NaOH/DMSO, which can drive the reaction to completion with good to excellent yields. mdpi.comnih.gov The reaction proceeds through an initial O-acylation of the amidoxime by the ester, followed by an intramolecular cyclodehydration to form the stable oxadiazole ring. mdpi.com

Table 1: Comparative Conditions for Amidoxime-Ester Cyclization

| Catalyst/Base | Solvent | Temperature | Time | Yield Range | Reference |

|---|---|---|---|---|---|

| NaOH | DMSO | Room Temp | 4-24 h | 11-90% | mdpi.comnih.gov |

| t-BuONa | DMSO | Room Temp | 4-18 h | Good | nih.gov |

| K2CO3 | N/A (Solvent-free) | Microwave | Short | Good | nih.gov |

| TBAF | THF | Room Temp | 1-16 h | Good | mdpi.comnih.gov |

Oxidative Cyclization Reactions

More recent innovations in 1,2,4-oxadiazole synthesis involve oxidative cyclization reactions. nih.gov These methods form the heterocyclic ring by creating a key C-O or N-O bond through an oxidation process, often under mild conditions. mdpi.comnih.gov

Prominent oxidative cyclization strategies include:

NBS or I₂-Mediated Cyclization: N-benzyl amidoximes can be cyclized to 1,2,4-oxadiazoles using oxidants like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a base. mdpi.comnih.gov This reaction is believed to proceed through N-halogenation, followed by base-promoted dehydrohalogenation and subsequent cyclization. nih.gov

NBS-Promoted Cyclization of N-Acyl Amidines: An alternative route involves the oxidative cyclization of N-acyl amidines using NBS. This process forms the crucial N-O bond through an N-brominated intermediate, followed by dehydrobromination. mdpi.comnih.gov

Electrochemical Oxidation: Anodic oxidation provides a modern, reagent-free method for generating an iminoxy radical from an N-benzyl amidoxime. This radical intermediate then undergoes intramolecular cyclization to yield the 3,5-disubstituted 1,2,4-oxadiazole under mild conditions. rsc.org

Table 2: Overview of Oxidative Cyclization Methods for 1,2,4-Oxadiazoles

| Method | Precursor | Reagents/Conditions | Key Bond Formed | Reference |

|---|---|---|---|---|

| Chemical Oxidation | N-benzyl amidoximes | NBS/DBU or I₂/K₂CO₃ | C-O | mdpi.comnih.gov |

| Chemical Oxidation | N-acyl amidines | NBS, Base | N-O | mdpi.comnih.gov |

| Electrochemical Oxidation | N-benzyl amidoximes | Anodic Oxidation | N-O (via radical) | rsc.org |

| Copper-Catalyzed Cascade | Amidines & Methylarenes | Cu-catalyst | C-O | nih.gov |

Metal-Catalyzed Cycloaddition Strategies

The construction of the 1,2,4-oxadiazole ring can be efficiently achieved through various synthetic routes, with metal-catalyzed cycloaddition strategies offering significant advantages in terms of yield and selectivity. These methods often involve the formation of the heterocyclic ring from acyclic precursors through the orchestrated action of a metal catalyst.

One prominent approach involves the copper-catalyzed oxidative cyclization. For instance, a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been developed from arylacetic acids and hydrazides via a copper-catalyzed dual oxidation process. acs.org While this example pertains to the 1,3,4-isomer, similar principles can be applied to the synthesis of 1,2,4-oxadiazoles. The mechanism typically involves the oxidative decarboxylation of an arylacetic acid followed by the oxidative functionalization of an imine C–H bond. acs.org The use of copper catalysts is advantageous due to their low cost and ready availability.

Another strategy involves the use of iron(III) nitrate, which mediates a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This reaction proceeds through the nitration of the alkyne to form an α-nitroketone, which then dehydrates to a nitrile oxide. A subsequent 1,3-dipolar cycloaddition of the nitrile oxide with a nitrile furnishes the desired 3-acyl-1,2,4-oxadiazole. organic-chemistry.org

More recently, a copper-catalyzed cascade reaction has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. mdpi.com This oxidative cyclization method demonstrates the versatility of copper catalysis in forming the oxadiazole core. Additionally, scandium(III) triflate has been shown to be an effective catalyst for the condensation of amidoximes with orthoesters, providing another route to 1,2,4-oxadiazoles. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(II) Oxide Nanoparticles | 1,3,4-Oxadiazole (B1194373) and Aryl/Alkenyl Halides | 2-Aryl/Alkenyl-1,3,4-oxadiazoles | Reusable catalyst, high yields. organic-chemistry.org |

| Iron(III) Nitrate | Alkynes and Nitriles | 3-Acyl-1,2,4-oxadiazoles | Selective synthesis via nitrile oxide cycloaddition. organic-chemistry.org |

| Copper Catalyst | Amidines and Methylarenes | 3,5-Disubstituted-1,2,4-oxadiazoles | Mild reaction conditions, cascade reaction. mdpi.com |

| Scandium(III) Triflate | Amidoximes and Orthoesters | 1,2,4-Oxadiazoles | Efficient condensation catalyst. mdpi.com |

Green Chemistry Principles in Oxadiazole Synthesis

The application of green chemistry principles to the synthesis of oxadiazole derivatives is a growing area of research, driven by the need for more sustainable and environmentally benign chemical processes. researchgate.netnih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net

Microwave-assisted synthesis has emerged as a powerful green tool for the synthesis of oxadiazoles. nih.govnih.gov This technique often leads to a significant reduction in reaction times, increased product yields, and a decrease in the formation of byproducts. researchgate.netnih.gov For example, 1,2,4-oxadiazole derivatives can be synthesized from amidoximes and acyl chlorides or carboxylic acid esters under microwave irradiation in the presence of catalysts like NH4F/Al2O3 or K2CO3. nih.gov Similarly, the reaction of aryl-nitriles with hydroxylamine hydrochloride to form aryl-amidoximes, a key intermediate for oxadiazole synthesis, can be accelerated using microwave heating. nih.gov

The use of safer solvents and catalysts is another cornerstone of green oxadiazole synthesis. researchgate.net Water, being a non-toxic and readily available solvent, is an ideal medium for many organic reactions. Ultrasound-mediated synthesis in aqueous media represents another green approach, enhancing reaction rates and yields. researchgate.netnih.gov Furthermore, the development of solvent-free reaction conditions, such as grinding or milling techniques, offers a significant reduction in solvent waste. researchgate.net

The principles of atom economy and energy efficiency are also central to green synthesis. researchgate.net By designing synthetic routes that maximize the incorporation of all starting materials into the final product, waste is minimized. researchgate.net Catalytic reactions are inherently more atom-economical than stoichiometric ones.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, fewer byproducts. nih.govnih.gov |

| Ultrasound-Mediated Synthesis | Application of ultrasonic waves to enhance reactivity. | Increased reaction rates, often in aqueous media. researchgate.netnih.gov |

| Use of Green Solvents | Employing environmentally benign solvents like water. | Reduced toxicity and environmental impact. researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent, e.g., grinding. | Elimination of solvent waste. researchgate.net |

Advanced Synthetic Pathways to Substituted Piperidine Ring Systems

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. Consequently, numerous synthetic methods have been developed for its construction, with a particular focus on controlling the substitution pattern and stereochemistry.

Intramolecular Cyclization Reactions (e.g., Radical, Electrophilic)

Intramolecular cyclization reactions are a powerful tool for the construction of the piperidine ring, offering high levels of regio- and stereocontrol. nih.gov These reactions can be broadly categorized into radical, electrophilic, and other cyclization strategies.

Radical-Mediated Cyclizations: Radical cyclizations provide a versatile route to piperidines. For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed. nih.gov This method is effective for producing various piperidines, although the formation of a linear alkene byproduct can sometimes be a competing process. nih.gov Another approach involves the intramolecular radical C–H amination/cyclization through electrolysis or catalysis with copper(I) or copper(II). nih.gov

Electrophilic Cyclizations: Electrophilic cyclization reactions are another common strategy. For example, the synthesis of 3-chloropiperidines can be achieved through a palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization. organic-chemistry.org This reaction utilizes a chiral pyridinyl-oxazoline (Pyox) ligand and an electrophilic chlorine source. organic-chemistry.org Haloamidation, haloetherification, and halolactonization of unsaturated tosylamides, promoted by the oxidation of KI with Oxone, can also yield N-tosyl iodopiperidines in good yields. organic-chemistry.org

Other Intramolecular Cyclizations: Aza-Michael reactions represent an important class of intramolecular cyclizations for piperidine synthesis. nih.gov Organocatalytic enantioselective intramolecular aza-Michael reactions have been used in a desymmetrization process to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov

| Cyclization Type | Key Features | Example |

| Radical Cyclization | Involves radical intermediates. | Cobalt(II)-catalyzed cyclization of amino-aldehydes. nih.gov |

| Electrophilic Cyclization | Involves electrophilic attack. | Pd-catalyzed aminochlorination of alkenes. organic-chemistry.org |

| Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated carbonyl. | Organocatalytic desymmetrization to form chiral piperidines. nih.gov |

Enantioselective Synthesis Techniques

The development of enantioselective methods for the synthesis of substituted piperidines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A significant breakthrough in this area is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate. nih.govacs.org This method provides access to 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org A subsequent reduction step then furnishes the enantioenriched 3-substituted piperidine. nih.govacs.org

Organocatalysis has also proven to be a powerful tool for the enantioselective synthesis of piperidines. nih.gov For example, the use of 9-amino-9-deoxy-epi-hydroquinine as a catalyst, in conjunction with trifluoroacetic acid as a co-catalyst, enables the enantioselective intramolecular aza-Michael reaction to produce chiral disubstituted piperidines. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure piperidines. Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, can be used for the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones. acs.org This method allows for access to both enantiomers with high enantiomeric excess. acs.org

Catalytic Hydrogenation and Reductive Amination

Catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for the synthesis of piperidines. researchgate.net Heterogeneous catalysts, such as rhodium on carbon (Rh/C), can effectively hydrogenate pyridines under relatively mild conditions. organic-chemistry.org Homogeneous catalysts, including ruthenium(II) and rhodium(I) complexes, are also employed for the stereoselective hydrogenation of substituted pyridines and piperidinones. mdpi.com

Reductive amination is a versatile two-step process that involves the formation of an imine or enamine intermediate followed by its reduction to an amine. researchgate.net This method is widely used in the synthesis of piperidines, particularly in [5 + 1] annulation strategies. mdpi.com For example, the condensation of an amine with a dicarbonyl compound, followed by intramolecular reductive amination, can lead to the formation of the piperidine ring. researchgate.net A double reductive amination strategy has been successfully employed in the synthesis of polyhydroxypiperidine iminosugars starting from a carbohydrate-derived aldehyde. researchgate.net

| Method | Description | Key Features |

| Catalytic Hydrogenation | Reduction of a pyridine ring using H2 and a catalyst. | Direct and atom-economical route to piperidines. organic-chemistry.orgresearchgate.net |

| Reductive Amination | Formation of a C-N bond via an imine/enamine intermediate and subsequent reduction. | Versatile method for constructing the piperidine ring from various precursors. mdpi.comresearchgate.net |

Strategies for Stereochemical Control at C3 of Piperidine

Controlling the stereochemistry at the C3 position of the piperidine ring is crucial for the synthesis of many biologically active molecules, including 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine. Several strategies have been developed to achieve this.

The rhodium-catalyzed asymmetric reductive Heck reaction mentioned previously is a powerful method for establishing the stereocenter at the C3 position. nih.govacs.org This reaction introduces a substituent at the 3-position of a tetrahydropyridine (B1245486) precursor with high enantioselectivity, which is then carried through to the final piperidine product upon reduction. nih.govacs.org

Asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts is another effective approach. researchgate.net The use of a Rh-JosiPhos catalyst in the presence of an organic base can reduce a range of pyridinium salts to the corresponding piperidines with high enantiomeric excess. researchgate.net A rhodium-catalyzed reductive transamination reaction of pyridinium salts with a chiral primary amine also provides a rapid route to a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net

Furthermore, chemo-enzymatic dearomatization of pyridiniums using a combination of oxidase and reductase enzymes can provide access to enantioenriched 3- and 4-substituted piperidine products. acs.org

Convergent and Divergent Synthesis Strategies for the Hybrid System

The cornerstone of the synthesis is the formation of the 1,2,4-oxadiazole ring, which simultaneously links to the piperidine core. A prevalent and effective method involves the condensation and subsequent cyclodehydration of a piperidine-derived amidoxime with an ethyl-containing acylating agent, or the converse reaction between a piperidine-derived carboxylic acid derivative and an appropriate amidoxime.

A common pathway begins with a protected form of piperidine-3-carboxylic acid (nipecotic acid). The carboxylic acid is converted to an N-hydroxyamidine (amidoxime). This intermediate is then reacted with an activated form of propanoic acid, such as propanoyl chloride or propanoic anhydride. The resulting O-acyl amidoxime undergoes thermal or base-catalyzed cyclodehydration to yield the 3-ethyl-1,2,4-oxadiazole ring directly attached at the 5-position to the piperidine C3 carbon. A final deprotection step, often removing a Boc (tert-butyloxycarbonyl) group from the piperidine nitrogen, yields the target compound.

Alternatively, a one-pot procedure can be employed where a suitable amidoxime is condensed with a carboxylic acid using a peptide coupling reagent, followed by heating to facilitate cyclization. researchgate.net This strategy streamlines the process, reducing the number of isolation steps required. The key is the careful management of protecting groups on the piperidine nitrogen to prevent side reactions and to allow for subsequent modifications.

Once the core 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine structure is assembled, late-stage functionalization can be employed to create a library of analogs. The secondary amine of the piperidine ring is the primary site for introducing structural diversity.

Reductive amination is a powerful technique for this purpose. evitachem.com The piperidine nitrogen can react with a wide array of aldehydes and ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). evitachem.com This reaction is highly efficient and tolerates a broad range of functional groups, allowing for the installation of various alkyl, benzyl, and heteroaromatic methyl substituents. evitachem.com

Another common approach is N-acylation, where the piperidine amine is reacted with acyl chlorides or carboxylic acids (using coupling agents) to form amides. These late-stage modifications are crucial for exploring structure-activity relationships in medicinal chemistry research programs. The efficiency of these protocols allows for the rapid generation of diverse molecules from a common intermediate. researchgate.net

Analytical Characterization Techniques for Synthetic Intermediates and Final Compound

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of synthetic intermediates and the final 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine compound. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Spectroscopic techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular framework.

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic triplet (for the -CH₃) and a quartet (for the -CH₂-). The protons on the piperidine ring typically appear as a series of complex multiplets in the aliphatic region. The N-H proton of the piperidine, if not substituted, will appear as a broad singlet.

In the ¹³C NMR spectrum, distinct signals are expected for the two carbons of the ethyl group, the five carbons of the piperidine ring, and, importantly, the two highly deshielded carbons of the 1,2,4-oxadiazole ring (C3 and C5), which appear at characteristic downfield shifts. beilstein-journals.orgsemanticscholar.org

Table 1: Representative NMR Data for a 3-Alkyl-1,2,4-oxadiazole-5-yl-piperidine Scaffold Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and specific substitution.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Oxadiazole C3 | - | ~168-172 |

| Oxadiazole C5 | - | ~175-180 |

| Ethyl -CH₂- | Quartet | ~20-25 |

| Ethyl -CH₃ | Triplet | ~10-15 |

| Piperidine CH (C3) | Multiplet | ~35-40 |

| Piperidine CH₂ (adjacent to N) | Multiplet | ~45-50 |

| Other Piperidine CH₂ | Multiplet | ~25-35 |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. semanticscholar.org The spectrum would be expected to show C-H stretching vibrations for the aliphatic piperidine and ethyl groups. Crucially, characteristic stretching vibrations for the C=N and C-O-C bonds within the oxadiazole ring would be present. nih.gov If the piperidine nitrogen is unsubstituted, a distinct N-H stretching band would also be observed.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns. For 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine (Molecular Formula: C₉H₁₅N₃O), high-resolution mass spectrometry (HRMS) would confirm the exact mass. beilstein-journals.org Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used. The base peak often results from fragmentation of the heterocyclic ring or the side chains. researchgate.net

Table 2: Predicted Mass Spectrometry Data for C₉H₁₅N₃O

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.1288 |

| [M+Na]⁺ | 204.1107 |

| [M+K]⁺ | 220.0847 |

Data is predictive and serves as a reference for experimental analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. nih.gov A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov The compound is detected using a UV detector, and the purity is calculated by integrating the area of the product peak relative to the total area of all observed peaks. A purity of >95% is generally required for compounds intended for biological screening. fishersci.ie Thin-layer chromatography (TLC) is also used to monitor the progress of reactions during the synthesis. nih.gov

Pharmacological Investigations and Biological Activity Profiling

In Vitro Pharmacological Characterization

The in vitro evaluation of 1,2,4-oxadiazole-piperidine derivatives has been crucial in elucidating their mechanism of action and therapeutic potential. These assays form the foundation of understanding how these compounds interact with biological systems at a molecular level.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors. Although direct binding data for 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is absent, studies on analogous structures provide valuable information.

Derivatives of 1,2,4-oxadiazole (B8745197) linked to a piperidine (B6355638) ring have been investigated for their affinity to various G-protein coupled receptors (GPCRs). For instance, certain piperidine-oxadiazole compounds are inferred to have binding capabilities to serotonin (B10506) or dopamine (B1211576) receptors. The spatial orientation of the substituents on the piperidine ring can significantly affect receptor binding affinity. For example, in porcine studies, the attachment of an oxadiazole moiety to the 3-position of piperidine resulted in reduced affinity for the 5-HT₁B receptor compared to the 4-substituted analog.

Competition binding studies are employed to determine a compound's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand. While specific competition binding data for 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is not available, this methodology is standard in characterizing novel ligands for receptors like the GABA-A benzodiazepine (B76468) receptor, as demonstrated with diphenyl-1,3,4-oxadiazole derivatives.

Enzymatic Inhibition Assays (e.g., Hydrolases, Kinases)

A significant area of research for 1,2,4-oxadiazole derivatives has been their potential as enzyme inhibitors. Various analogs have shown inhibitory activity against a range of enzymes, including kinases and hydrolases.

Notably, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors. nih.gov In biochemical assays, these compounds were shown to inhibit tubulin polymerization. nih.gov For example, the hit compound 2 from a screening library demonstrated tubulin inhibitory potential with an IC₅₀ value of 3.0 ± 0.1 μM. nih.gov

Furthermore, other derivatives have been evaluated for their inhibitory effects on histone deacetylases (HDACs) and sirtuins. One study reported a series of 1,2,4-oxadiazoles bearing an N-substituted piperidine that showed selective HDAC1 inhibition. nih.gov Another study focused on the optimization of a lead compound, 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole , as a Sirt2 inhibitor. nih.gov This research led to the identification of compounds with IC₅₀ values as low as 1.5 µM against Sirt2. nih.gov

Derivatives of 1,2,4-oxadiazole have also been investigated as inhibitors of p38 MAP kinase, with some compounds showing good inhibitory activity in the ATP binding pocket of the kinase. nih.gov Additionally, indolyl-1,2,4-oxadiazoles have been evaluated as 5-lipoxygenase (5-LOX) inhibitors, with some analogs showing significant activity. dergipark.org.tr

Cellular Assays for Functional Activity (e.g., Reporter Gene Assays)

Cellular assays are critical for understanding the functional consequences of a compound's interaction with its target in a biological context. For 1,2,4-oxadiazole derivatives, cellular assays have been instrumental in confirming their antiproliferative effects. For example, the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was confirmed in DU-145 prostate cancer cells, which led to the identification of these compounds as tubulin inhibitors. nih.gov

In Vitro Efficacy and Potency Determination (e.g., IC50, EC50)

The in vitro efficacy and potency of 1,2,4-oxadiazole-piperidine analogs have been quantified through the determination of IC₅₀ and EC₅₀ values in various assays. These values provide a standardized measure of a compound's inhibitory or effective concentration.

The following table summarizes the in vitro potency of several 1,2,4-oxadiazole-piperidine analogs and related compounds from various studies.

| Compound/Analog Class | Target/Assay | Cell Line | IC₅₀ / GI₅₀ | Reference |

| 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides (Hit compound 2) | Tubulin Inhibition | - | 3.0 ± 0.1 μM | nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides (Optimized compound 12a) | Antiproliferative | DU-145 | 120 nM | nih.gov |

| 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole analog (21a) | Sirt2 Inhibition | - | 10 µM | nih.gov |

| 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole analog (21b) | Sirt2 Inhibition | - | 1.5 µM | nih.gov |

| Indolyl-1,2,4-oxadiazole (4bf) | 5-LOX Inhibition | - | 18.78 µg/ml | dergipark.org.tr |

| 1,2,4-oxadiazin-5(6H)-one (5f) | MAO-B Inhibition | - | 0.900 µM | researchgate.net |

| 1,2,4-oxadiazin-5(6H)-one (7c) | MAO-B Inhibition | - | 0.371 µM | researchgate.net |

In Vivo Pharmacological Evaluation

Pharmacodynamic Studies in Relevant Animal Models

No studies detailing the pharmacodynamic effects of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine in any relevant animal models have been identified in the public domain. Information regarding the compound's physiological and biochemical effects, as well as its mechanism of action in a living organism, remains unelucidated in published literature.

Dose-Response Relationship and Efficacy Assessment

There is no publicly available data on the dose-response relationship or efficacy assessment of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine. Consequently, key parameters such as the effective dose (ED50) and maximal efficacy (Emax) in any animal model are unknown.

Target Engagement Studies

No target engagement studies for 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine have been reported in the scientific literature. Such studies would be crucial to confirm the interaction of the compound with its intended molecular target in a living system, a critical step in drug development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

Systematic modifications of the lead compound, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine, have been undertaken to probe the importance of different structural components for its biological activity. These modifications typically target the ethyl group, the piperidine (B6355638) ring, and the oxadiazole ring.

Modifications to the Ethyl Group on the Oxadiazole Ring

Alterations to the ethyl group at the 3-position of the oxadiazole ring can influence the compound's interaction with its biological target. Research has explored the replacement of the ethyl group with other alkyl or functional groups to determine the optimal size, shape, and electronic properties for activity. For instance, increasing or decreasing the alkyl chain length or introducing branching can affect lipophilicity and steric interactions within the binding pocket of a target protein.

Substitutions on the Piperidine Ring

The piperidine ring offers multiple positions for substitution, allowing for a wide range of structural diversity. Modifications at the nitrogen atom of the piperidine ring are a common strategy. These substitutions can modulate the compound's basicity, polarity, and ability to form hydrogen bonds, all of which can be critical for target engagement and pharmacokinetic properties. For example, the introduction of various substituents on the piperidine nitrogen can significantly alter a compound's activity profile. mdpi.com

Furthermore, substitutions at other positions on the piperidine ring can influence the molecule's conformation and how it presents the oxadiazole moiety to its binding partner. The stereochemistry of these substituents is also a key consideration, as different enantiomers or diastereomers can exhibit distinct biological activities.

Variations in the Oxadiazole Ring Substituents

The 1,2,4-oxadiazole (B8745197) ring itself is a key structural feature, and its substitution pattern is a major determinant of the compound's properties. researchgate.net In the parent compound, the piperidine moiety is at the 5-position and the ethyl group is at the 3-position. Studies have investigated the impact of replacing the ethyl group with other substituents, such as different alkyl or aryl groups, to explore the electronic and steric requirements for activity. nih.gov

Additionally, the relative positions of the substituents on the oxadiazole ring are critical. The isomeric 1,3,4-oxadiazole (B1194373) scaffold has also been extensively studied, and comparisons between the 1,2,4- and 1,3,4-isomers reveal differences in properties like water solubility, which can be attributed to the different hydrogen bond acceptor characteristics of the nitrogen atoms in each ring system. researchgate.net

Table 1: Impact of Oxadiazole Ring Isomerism on Physicochemical Properties

| Isomer | Key Structural Feature | Impact on Properties |

| 1,2,4-Oxadiazole | Nitrogen at position 2 and 4 | Generally lower water solubility due to reduced hydrogen bond acceptor character of the nitrogen at position 2. researchgate.net |

| 1,3,4-Oxadiazole | Nitrogens at positions 3 and 4 | Generally higher water solubility. researchgate.net |

Correlation of Structural Changes with Biological Activity

The biological activity of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine analogs is directly correlated with the structural modifications made. By systematically altering the molecule and assessing the resulting changes in activity, researchers can build a comprehensive SAR profile. This knowledge is invaluable for the rational design of more potent and selective compounds.

For example, in a series of 1,3,4-oxadiazole-2(3H)-thione derivatives with substituted piperidine side chains, the nature and position of the substituent on the piperidine ring were found to influence antimicrobial activity. nih.gov While the position of a single substituent on the piperidine did not cause a significant difference in antimicrobial response, the presence of certain functional groups, such as an electron-donating hydroxyl moiety, enhanced activity against specific bacterial strains. nih.gov

Table 2: Selected 1,3,4-Oxadiazole-2(3H)-thione Derivatives and their Antimicrobial Activity

| Compound | Piperidine Substituent | Key Finding |

| 5b | Hydroxyl group | High antimicrobial property against B. ehimensis due to the electron-donating nature of the hydroxyl group. nih.gov |

| 5f | Morpholine | More active than the reference drug against B. ehimensis. nih.gov |

| 5i-5k | Ethyl ester groups at different positions | Positional differences of the ethyl ester group did not significantly affect antimicrobial response. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can predict the activity of novel compounds and provide insights into the structural features that are important for activity.

For piperidine derivatives, QSAR models have been developed to predict their toxicity against organisms like Aedes aegypti. nih.gov These models utilize various molecular descriptors that quantify different aspects of a molecule's structure, such as its topology, electronic properties, and hydrophobicity. The resulting equations can then be used to guide the design of new analogs with improved activity and reduced toxicity.

Similarly, 3D-QSAR studies on 1,2,4-oxadiazole derivatives have been performed to understand the structural requirements for their inhibitory activity against enzymes like sortase A. nih.gov These models provide a three-dimensional representation of the pharmacophore, highlighting the key steric and electronic features necessary for binding to the active site. Such models have shown high predictive potential and are valuable tools in the drug discovery process. nih.gov

Identification of Key Pharmacophores for Desired Activity

The journey to unlocking the therapeutic potential of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine and its analogs lies in the identification of its key pharmacophores—the essential structural features required for biological activity. Research into related 1,2,4-oxadiazole-piperidine scaffolds has illuminated several critical elements that contribute to target engagement.

The 1,2,4-oxadiazole ring is not merely a passive linker; it is an integral part of the pharmacophore. nih.gov Its ability to act as a bioisostere for ester and amide groups allows it to participate in crucial hydrogen bonding interactions with biological targets. nih.gov Furthermore, the substitution pattern on the oxadiazole ring is a key determinant of activity. In studies of related 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines, the size of the substituent at the 3-position of the oxadiazole ring was found to directly influence the compound's affinity for monoamine transporters. nih.gov This suggests that the ethyl group in 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is not just a simple alkyl chain but a feature that can be optimized to fine-tune binding affinity.

The piperidine ring itself is another critical pharmacophoric element. Its nitrogen atom can act as a hydrogen bond acceptor or donor, and its conformational flexibility allows the molecule to adopt an optimal orientation within a binding pocket. rsc.org For a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, the carboxamide fragment attached to the piperidine nitrogen was identified as an essential pharmacophore for antiproliferative activity. nih.gov This highlights the importance of the substitution on the piperidine nitrogen in defining the biological activity of this class of compounds.

The spatial arrangement of these pharmacophoric features is also paramount. The linkage of the piperidine ring at the 5-position of the 1,2,4-oxadiazole core creates a specific vector for the presentation of substituents on the piperidine to the biological target.

Table 1: Key Pharmacophoric Features of 1,2,4-Oxadiazole-Piperidine Analogs

| Pharmacophoric Feature | Role in Activity | Reference |

| 1,2,4-Oxadiazole Ring | Bioisostere for esters/amides, hydrogen bonding | nih.gov |

| Substituent at C3 of Oxadiazole | Modulates binding affinity | nih.gov |

| Piperidine Ring | Conformational flexibility, hydrogen bonding | rsc.org |

| Substituent on Piperidine Nitrogen | Defines biological activity profile | nih.gov |

Relationship Between Structure and ADME Properties

The therapeutic success of a compound is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The chemical structure of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine intrinsically governs these pharmacokinetic parameters.

Impact on Metabolic Stability

The metabolic stability of a drug candidate is a critical factor determining its in vivo half-life and dosing regimen. The 1,2,4-oxadiazole ring is generally considered to be a metabolically robust heterocycle. researchgate.net However, a comparative study between 1,2,4- and 1,3,4-oxadiazole isomers revealed that 1,2,4-oxadiazoles tend to exhibit lower metabolic stability. nih.gov This susceptibility can be attributed to the electronic properties of the ring system, which may make it more prone to oxidative metabolism by cytochrome P450 enzymes. researchgate.net

The piperidine ring is also a common site of metabolic attack. N-dealkylation is a frequent metabolic pathway for piperidine-containing drugs. tubitak.gov.tr Furthermore, oxidation of the carbon atoms within the piperidine ring can occur. tubitak.gov.tr The substitution pattern on the piperidine can significantly influence its metabolic fate. For instance, in a series of atypical dopamine (B1211576) transporter inhibitors, the replacement of a piperazine (B1678402) ring with a piperidine ring led to improved metabolic stability in rat liver microsomes.

The ethyl group at the 3-position of the oxadiazole in 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine could also be a site of metabolism, potentially undergoing hydroxylation.

Table 2: Influence of Structural Moieties on Metabolic Stability

| Structural Moiety | Impact on Metabolic Stability | Reference |

| 1,2,4-Oxadiazole Ring | Generally stable, but can be a site of metabolism | researchgate.netnih.gov |

| Piperidine Ring | Prone to N-dealkylation and ring oxidation | tubitak.gov.tr |

| Ethyl Group | Potential site for hydroxylation |

Influence on Absorption and Distribution

The ability of a drug to be absorbed from the gastrointestinal tract and distribute to its target tissues is heavily influenced by its physicochemical properties, such as lipophilicity and permeability. The 1,2,4-oxadiazole ring generally imparts a higher lipophilicity (logD) compared to its 1,3,4-isomer. nih.gov This increased lipophilicity can enhance membrane permeability and absorption.

Studies on a series of 1,2,4-oxadiazole-based EGFR inhibitors provided valuable insights into their absorption and distribution properties. These compounds exhibited moderate aqueous solubility and balanced lipophilicity (LogD values ranging from 1-3). nih.gov Their Caco-2 permeability, a key indicator of intestinal absorption, was found to be good, with apparent permeability (Papp) values in the range of 1 to 5 x 10⁻⁶ cm/s. nih.gov

Table 3: Physicochemical Properties Influencing Absorption and Distribution of 1,2,4-Oxadiazole Analogs

| Property | Typical Value/Observation | Impact | Reference |

| Lipophilicity (LogD) | Higher for 1,2,4-oxadiazoles | Enhanced membrane permeability | nih.gov |

| Aqueous Solubility | Moderate | Crucial for dissolution | nih.gov |

| Caco-2 Permeability (Papp) | 1-5 x 10⁻⁶ cm/s | Good intestinal absorption | nih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding affinity and mode of interaction between a ligand, such as 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine , and a target protein.

While specific molecular docking studies on 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine are not extensively detailed in publicly available literature, the analysis of structurally similar compounds containing oxadiazole and piperidine (B6355638)/piperazine (B1678402) moieties provides a strong basis for predicting its binding behavior. nih.govrsc.org The 1,2,4-oxadiazole (B8745197) ring, being a bioisostere for esters and amides, can participate in various non-covalent interactions. acs.orgnih.gov It is known to act as a hydrogen bond acceptor, which is a critical feature for ligand binding. acs.org

The following table illustrates common ligand-target interactions observed in related piperidine and oxadiazole-containing compounds:

| Interaction Type | Potential Interacting Groups on Compound | Common Interacting Amino Acid Residues |

| Hydrogen Bonding | Nitrogen atoms in the oxadiazole and piperidine rings | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Ethyl group, piperidine ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Electrostatic Interactions | Oxadiazole ring | Aspartic acid, Glutamic acid |

| π-π Stacking | Oxadiazole ring (if interacting with aromatic residues) | Phenylalanine, Tyrosine, Tryptophan, Histidine |

The identification of key amino acid residues that are crucial for the binding of a ligand is a primary outcome of molecular docking studies. For compounds structurally related to 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine , docking simulations have identified specific residues that are vital for the ligand-receptor complex stability. For example, in the context of cholinesterase inhibition, docking studies of 1,3,4-oxadiazole (B1194373) derivatives revealed interactions with key residues in the active sites of these enzymes. nih.gov In another study, the oxadiazole nucleus of a ligand exhibited electrostatic contacts with Asp74, while the piperazine moiety had hydrophobic interactions with Trp286 and Tyr124. nih.gov

Based on these analogous systems, it can be inferred that the binding of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine to a potential target would likely involve a combination of hydrogen bonds with polar residues and hydrophobic interactions with non-polar residues. The specific key residues would, of course, be dependent on the topology and amino acid composition of the target's binding site.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While no specific virtual screening studies to identify novel targets for 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine are documented, the structural alerts provided by its oxadiazole and piperidine moieties suggest its potential to interact with a range of biological targets. The 1,2,4-oxadiazole scaffold is present in compounds targeting various receptors and enzymes. nih.gov Similarly, the piperidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. Therefore, virtual screening campaigns could be a valuable strategy to explore the polypharmacology of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine and identify novel therapeutic applications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This method is invaluable for assessing the flexibility of a compound and the stability of its complex with a biological target.

The conformational flexibility of a molecule can significantly influence its binding to a target. nih.gov For 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine , the piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The linkage between the piperidine and the oxadiazole ring allows for rotational flexibility, enabling the compound to adopt different spatial arrangements. MD simulations of related piperazine derivatives have shown that conformational adaptability upon complex formation is important for their inhibitory activity. nih.gov Understanding the conformational landscape of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is therefore crucial for predicting its interaction with diverse biological targets.

The following table summarizes the key parameters often analyzed in MD simulations to assess the stability of ligand-receptor complexes:

| Parameter | Description | Indication of Stability |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand/protein at a given time and a reference structure. | Low and stable RMSD values over time suggest a stable binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Lower RMSF values for binding site residues indicate a more stable interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | A consistent number of hydrogen bonds indicates a stable interaction. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the receptor. | A consistently favorable interaction energy suggests a stable complex. |

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positively (P) or negatively (N) ionizable groups. researchgate.net

To generate a pharmacophore model for a target of interest, a set of known active compounds (analogs) with varying biological activity is required. For a hypothetical series of analogs of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, the process would involve the following steps:

Conformational Analysis: The three-dimensional structures of the active analogs would be generated and their conformational space explored to identify low-energy, biologically relevant shapes.

Feature Identification: Common chemical features among the set of active molecules are identified. For the 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine scaffold, these would likely include a hydrogen bond acceptor (the nitrogen atoms in the oxadiazole ring), a hydrogen bond donor (the piperidine nitrogen), and a hydrophobic group (the ethyl group). researchgate.netnih.gov

Alignment and Hypothesis Generation: The active molecules are aligned based on their common features. Computational software then generates a series of pharmacophore hypotheses, which are essentially three-dimensional maps of these features. nih.gov

Scoring and Validation: Each hypothesis is scored based on how well it maps to the active compounds and, ideally, fails to map to known inactive compounds. A statistically robust 3D-QSAR (Quantitative Structure-Activity Relationship) model can be built from the best pharmacophore hypothesis to correlate the structural features with biological activity. researchgate.netfishersci.se

A hypothetical pharmacophore model derived from active analogs of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine might identify a specific spatial arrangement of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region as critical for activity.

Table 1: Hypothetical Pharmacophore Features for Active Analogs of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

| Feature | Description | Potential Location on Scaffold |

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Nitrogen atoms of the 1,2,4-oxadiazole ring. |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen bond. | The secondary amine (NH) of the piperidine ring. |

| Hydrophobic Group (H) | A nonpolar group that can engage in hydrophobic interactions. | The ethyl group attached to the oxadiazole ring. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Not present in the core scaffold, but could be a feature in active analogs with aryl substitutions. |

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases, such as ZINC or ChEMBL, for novel compounds that match the pharmacophoric features. nih.govnih.gov This process, known as virtual screening, can identify structurally diverse molecules that are likely to be active at the same biological target. mdpi.comresearchgate.net

The steps for virtual screening would be:

Database Preparation: A large database of chemical compounds is prepared, typically with pre-generated 3D conformations for each molecule.

Pharmacophore Searching: The pharmacophore model is used to filter the database, retaining only those molecules that contain the defined features with the correct spatial arrangement.

Hit Filtering and Refinement: The initial list of "hits" is often refined using additional filters, such as Lipinski's Rule of Five, to prioritize compounds with drug-like properties. nih.gov Molecular docking studies can then be performed on the most promising hits to predict their binding mode and affinity to the target protein.

This approach allows for the rapid identification of novel lead compounds that can be prioritized for synthesis and biological testing. nih.gov

ADME/Tox Prediction Using Computational Methods

ADME/Tox prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These in silico predictions are crucial for identifying potential liabilities early in the drug discovery process. researchgate.net Various software platforms, such as ADMETLab and vNN-ADMET, provide predictions for a wide range of physicochemical and toxicokinetic properties. nih.gov

Computational tools can predict the likely sites of metabolism on a molecule and the resulting metabolites. researchgate.net For 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, several metabolic pathways could be predicted based on its chemical structure:

Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis. Common sites of metabolism for this compound would likely be:

N-dealkylation: While there are no N-alkyl groups on the piperidine, if analogs were to have them, this would be a likely pathway.

Hydroxylation: The ethyl group and the piperidine ring are susceptible to hydroxylation by Cytochrome P450 enzymes.

Oxidation: The piperidine ring could be oxidized to the corresponding lactam.

Ring Cleavage: The 1,2,4-oxadiazole ring, although generally stable, could potentially undergo metabolic cleavage under certain conditions.

Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation, often occurring at hydroxyl groups introduced during Phase I metabolism.

A study on a different heterocyclic compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, predicted its elimination via dehalogenation (Phase I) and conjugation with glutathione (B108866) and cysteine (Phase II). researchgate.net Similar predictions could be made for the target compound using software that identifies metabolically labile spots.

Table 2: Predicted Metabolic Pathways for 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

| Metabolic Reaction | Predicted Site | Resulting Metabolite Type |

| Aliphatic Hydroxylation | Ethyl group (alpha or beta carbon) | Hydroxylated derivative |

| Aliphatic Hydroxylation | Piperidine ring (e.g., C4 position) | Hydroxylated derivative |

| N-Glucuronidation | Piperidine nitrogen | Glucuronide conjugate |

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). In silico models are widely used to predict BBB permeability, often expressed as the logBB value (the logarithm of the ratio of the concentration of the drug in the brain to that in the blood). researchgate.net

Prediction of BBB penetration is based on several physicochemical properties:

Lipophilicity (logP): A moderate logP is generally favored for BBB penetration.

Molecular Weight (MW): Lower molecular weight compounds (< 450 g/mol ) tend to cross the BBB more readily. mdpi.com

Polar Surface Area (PSA): A lower PSA (typically < 90 Ų) is associated with better BBB permeability. mdpi.com

Hydrogen Bond Donors and Acceptors: A low number of hydrogen bond donors and acceptors is generally preferred.

Machine learning models, such as Support Vector Machines (SVM), can be trained on large datasets of compounds with known BBB permeability to create predictive models. nih.govscispace.com For piperine (B192125) and its analogs, which also contain a piperidine ring, in silico predictions have been used to corroborate in vitro BBB permeability data. nih.gov While no specific logBB value has been published for 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, its structural features (relatively low molecular weight, presence of hydrogen bond donors/acceptors) suggest that its BBB penetration would need to be carefully evaluated. Models suggest that compounds with a logBB between -1 and 1 can permeate the BBB. researchgate.net

Table 3: Physicochemical Descriptors for Predicting BBB Penetration of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine (Hypothetical Values)

| Descriptor | Definition | Predicted Value (Illustrative) | Implication for BBB Penetration |

| Molecular Weight (MW) | The mass of one mole of the substance. | ~181.23 g/mol | Favorable (low MW) |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | 1.5 - 2.5 | Favorable (moderate lipophilicity) |

| Polar Surface Area (TPSA) | The surface sum over all polar atoms. | 50 - 60 Ų | Favorable (low TPSA) |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | 1 | Favorable |

| Hydrogen Bond Acceptors | Number of N and O atoms. | 3 | Borderline |

In silico toxicity prediction aims to identify potential safety issues before extensive testing. This is often done by identifying "structural alerts," which are chemical substructures known to be associated with specific types of toxicity (e.g., mutagenicity, carcinogenicity). nih.gov

For 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, a structural alert analysis might flag the 1,2,4-oxadiazole ring or the piperidine moiety if they are present in databases of toxicophores. However, the presence of a structural alert is not a definitive prediction of toxicity but rather an indication of a potential liability that requires further investigation.

Quantitative Structure-Toxicity Relationship (QSTR) models can provide more quantitative predictions of toxicity, such as the LD50 (the dose lethal to 50% of a test population). These models are built by correlating the structural features of a large set of compounds with their measured toxicity. While no specific QSTR studies have been performed on this compound, studies on other piperidine derivatives have successfully used QSAR models to predict their toxicity. scielo.br A study on 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol predicted it to be non-toxic to the liver, skin, and heart, but potentially mutagenic and carcinogenic, highlighting the mixed predictions that can arise from in silico tools. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental characteristics of a molecule. Methods such as Density Functional Theory (DFT) have proven to be particularly effective for studying heterocyclic compounds like 1,2,4-oxadiazoles. nih.govmdpi.com These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's chemical nature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is paramount to its reactivity. By solving the Schrödinger equation, albeit with approximations, quantum chemical methods provide a detailed picture of the electron distribution within 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine. Key to this understanding are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

A comprehensive computational analysis using DFT, for instance with the B3LYP functional and a suitable basis set like 6-31G(d,p), would be a standard approach to model this molecule. nih.gov Such studies on related 1,2,4-oxadiazole derivatives have shown that the oxadiazole ring is generally electron-withdrawing. researchgate.net The nitrogen and oxygen atoms within the ring contribute to its hydrophilic and electron-donating properties, which can facilitate non-covalent interactions with biological macromolecules. mdpi.com

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness, derived from a larger HOMO-LUMO gap, suggests lower reactivity. researchgate.net

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 6.3 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.35 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.15 |

| Chemical Softness | S | 1/η | 0.32 |

| Electrophilicity Index | ω | χ2/(2η) | 3.00 |

This table presents illustrative data for a hypothetical calculation on 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, based on values reported for similar heterocyclic structures in computational chemistry literature.

Furthermore, Molecular Electrostatic Potential (MEP) maps are valuable visual tools derived from quantum chemical calculations. They illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their potential to act as hydrogen bond acceptors.

Conformational Energy Landscapes

The biological activity and physical properties of a flexible molecule like 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine are intrinsically linked to its three-dimensional structure and conformational preferences. The piperidine ring, similar to cyclohexane, can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can exist in equilibrium. ias.ac.in

The conformational landscape of this molecule is determined by the interplay of various steric and electronic interactions. The piperidine ring can exist in two primary chair conformations, distinguished by the axial or equatorial position of the 3-(3-ethyl-1,2,4-oxadiazol-5-yl) substituent. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. whiterose.ac.uk The conformational free energies of substituted piperidines have been studied, revealing that the relative energies of conformers are similar to analogous cyclohexanes. nih.gov

The orientation of the ethyl group on the oxadiazole ring and the rotational freedom around the C-C bond connecting the piperidine and oxadiazole rings add further complexity to the conformational space. A detailed conformational analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. This process generates a potential energy surface (PES), from which low-energy conformers and the energy barriers between them can be identified.

Molecular mechanics force fields, such as COSMIC, can be employed to predict conformer energies with reasonable accuracy, particularly for piperidinium (B107235) salts where electrostatic interactions are significant. nih.gov For a more rigorous analysis, DFT calculations can be performed on the initial conformers obtained from molecular mechanics to refine their geometries and relative energies.

The conformational preference can also be influenced by the protonation state of the piperidine nitrogen. In polar environments, protonation can lead to a stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov Understanding the conformational energy landscape is therefore crucial for predicting how the molecule might bind to a biological target, as the bioactive conformation may not necessarily be the lowest energy conformation in solution.

Pharmacokinetics and Drug Metabolism Studies

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver fractions such as microsomes and hepatocytes.

There is no specific published data on the microsomal stability of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine. However, the 1,2,4-oxadiazole (B8745197) ring is often incorporated into molecules as a bioisostere for ester and amide groups to enhance metabolic stability against hydrolysis. acs.orgnih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com This suggests that the oxadiazole ring itself may confer a degree of stability to the molecule. In a study on 1,2,4-oxadiazole-bearing pyrazoles, the replacement of an ester moiety with a 1,2,4-oxadiazole ring resulted in a significant improvement in in vitro metabolic stability. acs.org

Conversely, piperidine-containing compounds can be susceptible to metabolism. For instance, a study on 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines found that piperidine (B6355638) analogues showed improved metabolic stability in rat liver microsomes compared to piperazine (B1678402) analogues.

A study on setileuton, a 1,3,4-oxadiazole-containing compound, identified a novel cytochrome P450-mediated ring opening in rat, dog, and human liver microsomes. nih.gov This indicates that while generally stable, oxadiazole rings are not metabolically inert.

Table 1: Predicted Microsomal Stability Profile of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine Based on Analogous Compounds

| Moiety | Predicted Metabolic Stability | Rationale |

| 1,2,4-Oxadiazole Ring | Generally stable, but potential for oxidative ring opening. | Often used as a metabolically stable bioisostere for esters/amides. acs.orgnih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com However, CYP-mediated ring opening has been observed for related oxadiazoles. nih.gov |

| Piperidine Ring | Likely site of metabolism. | Piperidine rings are known to undergo oxidation by CYPs. |

| Ethyl Group | Potential site of metabolism. | Alkyl groups are susceptible to hydroxylation. |

No specific data on the hepatocyte stability of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is available. Hepatocyte assays provide a more complete picture of metabolic stability by including both Phase I and Phase II metabolic enzymes. Based on the general characteristics of the structural moieties, it can be anticipated that the compound would undergo metabolism in hepatocytes.

The enzymatic degradation of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is expected to be primarily mediated by cytochrome P450 (CYP) enzymes. Potential metabolic pathways include:

Oxidation of the piperidine ring: This is a common metabolic pathway for piperidine-containing drugs, leading to the formation of various hydroxylated metabolites or N-dealkylation if the piperidine nitrogen is substituted.

Oxidation of the ethyl group: The ethyl substituent on the oxadiazole ring is a potential site for hydroxylation.

Oxidative cleavage of the 1,2,4-oxadiazole ring: Although generally stable, CYP-mediated ring opening is a possibility, as observed with other oxadiazole-containing compounds. nih.gov

In Vitro Drug-Drug Interaction Potential

Assessing the potential for a compound to be a victim or perpetrator of drug-drug interactions is a critical aspect of its development. This is often evaluated by examining its interactions with CYP enzymes and drug transporters.

There is no specific information on whether 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine inhibits or induces cytochrome P450 enzymes. However, azole-containing compounds, a broad class that includes oxadiazoles, are known to have the potential to inhibit CYP enzymes. researchgate.net For example, a study on antifungal imidazole (B134444) derivatives demonstrated significant inhibition of various CYP isoforms. researchgate.net Therefore, it is plausible that 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine could exhibit inhibitory effects on one or more CYP enzymes.

Table 2: Predicted Cytochrome P450 Interaction Profile of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

| Interaction Type | Predicted Potential | Rationale |

| CYP Inhibition | Possible | Azole-containing compounds are known to inhibit CYP enzymes. researchgate.net The nitrogen atoms in the oxadiazole ring could potentially interact with the heme iron of CYP enzymes. |

| CYP Induction | Unknown | No data available for the specific compound or closely related analogs. |

No data is available regarding the interaction of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine with drug transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The piperidine moiety is present in many CNS-active drugs, and interactions with transporters at the blood-brain barrier can significantly affect their distribution. A study on 1,2,4-oxadiazole derivatives as farnesoid X receptor antagonists showed that the piperidine ring establishes favorable interactions within the binding site. nih.gov

In Vivo Pharmacokinetic Profiling

In vivo pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound within a living organism. To date, specific in vivo pharmacokinetic data for the compound 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is not available in publicly accessible scientific literature. Therefore, this section will outline the fundamental principles and methodologies for the studies requested in the outline.

Absorption Studies (e.g., Oral Bioavailability)

Absorption is the process by which a compound enters the systemic circulation. Oral bioavailability refers to the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. fda.govnih.gov It is a critical parameter in drug development as it determines the extent to which an orally ingested compound can have a therapeutic effect.

To determine oral bioavailability, in vivo studies are typically conducted in animal models. walshmedicalmedia.com The compound is administered orally, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured over time to generate a concentration-time curve. The area under this curve (AUC) is calculated and compared to the AUC obtained after intravenous (IV) administration, which is assumed to have 100% bioavailability. weebly.com

Several factors can influence oral bioavailability, including the compound's solubility, permeability across the intestinal wall, and susceptibility to first-pass metabolism in the gut wall and liver. acs.org In vitro methods, such as Caco-2 cell permeability assays, can be used in early-stage development to predict a compound's potential for oral absorption. acs.org

Interactive Table: Key Parameters in Oral Bioavailability Studies

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time at which Cmax is reached. |

| AUC | Area under the plasma concentration-time curve, reflecting total drug exposure. |

| F (%) | Absolute bioavailability, calculated as (AUCoral / AUCIV) x 100. |

Distribution Studies (e.g., Tissue Distribution, Plasma Protein Binding)

Once a compound reaches the systemic circulation, it distributes into various tissues and fluids throughout the body. msdmanuals.com Distribution studies are essential to understand where the compound goes in the body, which can help in predicting its efficacy and potential toxicity. nih.govnumberanalytics.com

Tissue Distribution: These studies involve administering the compound to animal models and then measuring its concentration in various tissues (e.g., brain, liver, kidney, muscle) at different time points. numberanalytics.comnih.gov This can be achieved through techniques like quantitative whole-body autoradiography (QWBA) for radiolabeled compounds or by homogenizing tissues and analyzing the compound concentration using methods like liquid chromatography-mass spectrometry (LC-MS). numberanalytics.com The results provide insights into the extent and rate of drug penetration into different tissues. nih.gov

Plasma Protein Binding: In the bloodstream, compounds can bind to plasma proteins, such as albumin. wuxiapptec.combioivt.com Only the unbound (free) fraction of the compound is generally considered pharmacologically active and available to distribute into tissues and interact with its target. wuxiapptec.combioivt.com The extent of plasma protein binding is typically determined in vitro using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.govnih.govlnhlifesciences.org A high degree of plasma protein binding can affect a compound's distribution, metabolism, and excretion. wuxiapptec.com